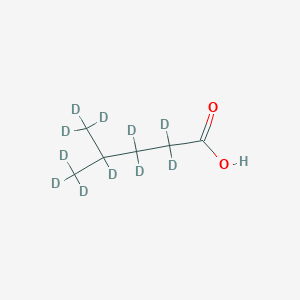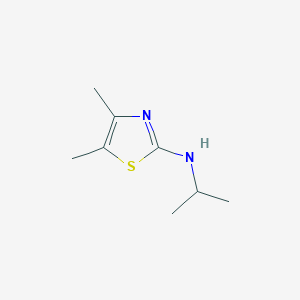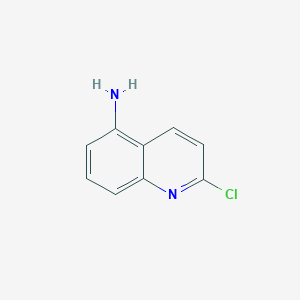amine CAS No. 1566755-98-3](/img/structure/B1488267.png)
[(2-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
Übersicht
Beschreibung
The compound “(2-Chlorophenyl)methylamine” is a complex organic molecule that contains a chlorophenyl group, a dimethylbutan-2-yl group, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the chlorophenyl and dimethylbutan-2-yl groups could result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The amine group is typically nucleophilic and can participate in a variety of reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorophenyl group could impact its solubility in various solvents, while the amine group could influence its acidity or basicity .Wissenschaftliche Forschungsanwendungen
Heterocyclic Aromatic Amines and Health
Research into heterocyclic aromatic amines (HAAs), which are chemicals formed during the cooking of meats and other foods, provides insights into carcinogenic risks and metabolic pathways. For example, studies have explored how specific HAAs are metabolized in humans and their potential link to cancer risk. This research underscores the importance of understanding chemical compounds' interactions with biological systems and their long-term health effects.
Environmental Pollutants and Epigenetic Effects
Persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and DDT, have been studied for their ability to disrupt epigenetic marks, influencing fetoplacental development and possibly leading to adverse health outcomes. This area of research demonstrates the significance of examining how environmental chemical exposures can affect human health at the genetic and epigenetic levels, offering a context for studying the impacts of specific chemical compounds like “(2-Chlorophenyl)methylamine” on human health.
Metabolism of Chemical Compounds
Investigations into the metabolism of specific chemicals, such as the detailed study of how dietary heterocyclic amines are processed in the human body, can offer insights into how “(2-Chlorophenyl)methylamine” might be researched. Understanding the metabolic pathways and the role of enzymes like CYP1A2 in the metabolism of environmental and dietary chemicals can guide the development of strategies to mitigate their potential risks.
Research Methodologies and Applications
The methodologies used in these studies, including the assessment of DNA methylation changes due to chemical exposures and the analysis of chemical metabolites in biological samples, can inform research into “(2-Chlorophenyl)methylamine.” Such approaches are crucial for elucidating the biological impacts of chemical compounds, their potential health risks, and mechanisms of action.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-10(13(2,3)4)15-9-11-7-5-6-8-12(11)14/h5-8,10,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZDEAFVLKWIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



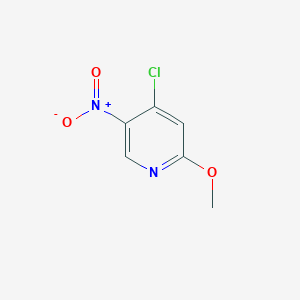
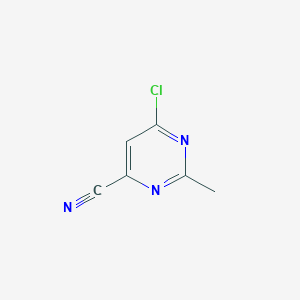


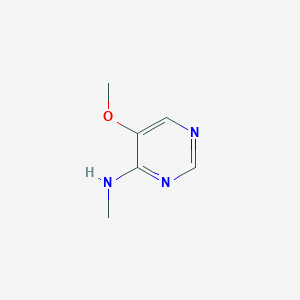
![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
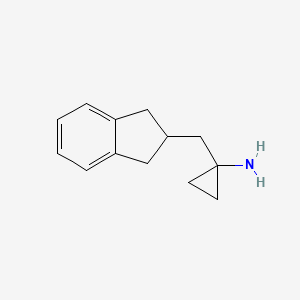
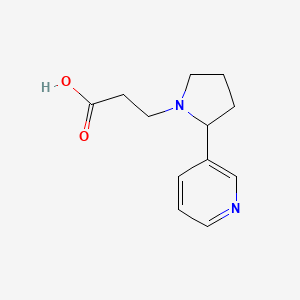

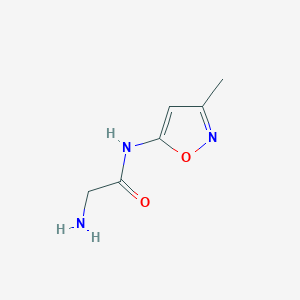
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)
